Cav3.2 T-Type Calcium Channel Blockade: MA-CHMINACA (AMB-CHMINACA) Is 2-Fold More Potent Than MDMB-CHMICA
In a fluorescence-based screen of 16 structurally related synthetic cannabinoids expressed in HEK293 cells, AMB-CHMINACA (MA-CHMINACA) exhibited an IC50 of 0.74 μM against human Cav3.2 T-type calcium channels. The structurally related MDMB-CHMICA demonstrated approximately 2-fold weaker blockade with an IC50 of 1.5 μM in the same assay [1]. Under slow-inactivated state conditions, AMB-CHMINACA current inhibition increased from 45% to 87%, while MDMB-CHMICA inhibition increased from 47% to 80%, indicating differential use-dependent modulation [1]. Neither compound produced frequency-dependent block, in contrast to the phytocannabinoid Δ9-THC [1].
| Evidence Dimension | Cav3.2 T-type calcium channel inhibition (IC50) |
|---|---|
| Target Compound Data | AMB-CHMINACA (MA-CHMINACA) IC50 = 0.74 μM |
| Comparator Or Baseline | MDMB-CHMICA IC50 = 1.5 μM |
| Quantified Difference | AMB-CHMINACA is ~2.0-fold more potent than MDMB-CHMICA at Cav3.2 |
| Conditions | Fluorescence-based assay in HEK293 cells expressing human Cav3.2; confirmed by patch clamp electrophysiology |
Why This Matters
T-type calcium channel modulation is implicated in SCRA-related seizures and arrhythmias; the 2-fold potency difference provides a quantitative basis for selecting MA-CHMINACA over MDMB-CHMICA in mechanistic toxicology studies targeting Cav3.2-mediated adverse events.
- [1] Bladen C, et al. Modulation of human T-type calcium channels by synthetic cannabinoid receptor agonists in vitro. Neuropharmacology. 2021;187:108478. doi:10.1016/j.neuropharm.2021.108478. View Source
